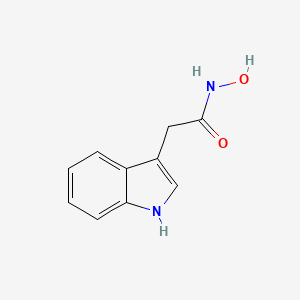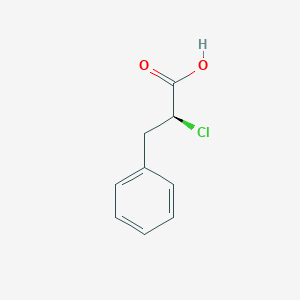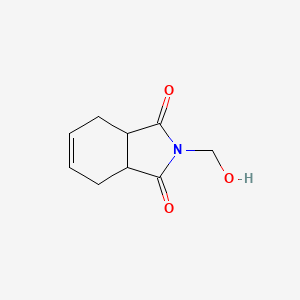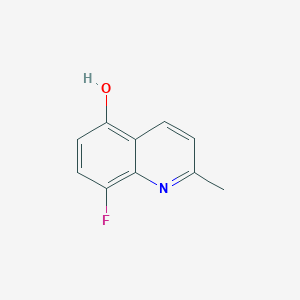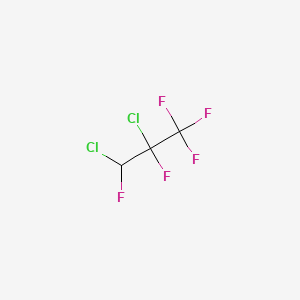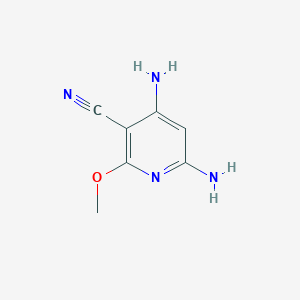
2-Chloro-1,1,1-trifluoropropane
Overview
Description
2-Chloro-1,1,1-trifluoropropane, also known as Chlorotrifluoropropane or R-253, is a hydrochlorofluorocarbon with the chemical formula C3H4F3Cl . It is a volatile derivative of propane and appears as a colorless, odorless, non-flammable liquid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1,1,1-trifluoropropane is C3H4ClF3 . The molecular weight is 132.512 g/mol .Chemical Reactions Analysis
Chlorotrifluoropropane is acutely toxic and upon heating to decomposition, it will emit chlorine and fluorine gases, both of which can be toxic to living organisms at low concentrations . Chlorotrifluoropropane will not readily undergo a reaction with water or air .Physical And Chemical Properties Analysis
2-Chloro-1,1,1-trifluoropropane has a clear, colorless appearance . It is odorless and non-flammable . The melting point is -106.5 °C and the boiling point is 45.1 °C .Scientific Research Applications
Catalytic Systems in Chemical Synthesis
Xiaojun and Qing-Yun (2012) demonstrated the reductive cleavage of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) using transition-metal-catalysis. They achieved this through a single electron transfer (SET) process using Ni(0) or Cu(0) catalytic systems. This process results in the formation of 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with high yields. The study provides insights into the efficient and selective transformation of HCFC-133a into valuable fluorinated compounds (T. Xiaojun & Chen Qing-Yun, 2012).
Reductive Dechlorination in Industrial Processes
Nong Wang et al. (2013) explored the synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane through reductive dechlorination. This process was found to be efficient in solvents like methanol, dimethyl formamide, and ethanol at 80°C. This method is particularly significant for industrial-scale production as it utilizes waste material from 2,2-dichloro-1,1,1-trifluoroethane production, offering a solution for recycling waste in industrial processes (Nong Wang, Lijuan Yang, & Shaoji Xiang, 2013).
Photodissociation Dynamics Studies
The work by A. Saha and colleagues (2013) investigated the photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) at 234 nm. This study, conducted in a molecular beam environment, provided detailed insights into the dynamics of C–Br and C–Cl bond rupture, contributing to a deeper understanding of the molecular behavior of halothane under photoexcitation conditions (A. Saha, Monali Kawade, H. Upadhyaya, Awadhesh Kumar, & P. Naik, 2013).
Reaction with Carbonyl Compounds
Ando et al. (2003) examined the reaction of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) with aldehydes and ketones in the presence of bases. This reaction was found to yield 1-alkyl- or 1-aryl-2-bromo-2-chloro-3,3,3-trifluoropropanols or 2-chloro-3,3-difluoro-2-propenols selectively, depending on the bases and reaction conditions used. This research contributes to the understanding of halothane's reactivity and potential applications in synthetic chemistry (A. Ando et al., 2003).
Synthesis of Trifluoromethylated Compounds
Shimizu et al. (2003) explored the stereoselective generation of cis-2-lithio-3-CF3-oxirane via CF3-substituted β-oxido carbenoids. They successfully achieved highly stereoselective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and tetrasubstituted alkenes. This study provides a method for synthesizing complex trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals (M. Shimizu, Takuya Fujimoto, Xinyu Liu, H. Minezaki, T. Hata, & T. Hiyama, 2003).
Gas-Phase Catalytic Fluorination
Mao et al. (2014) reported the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene using fluorinated chromia catalyst modified by Y or La. This process is essential for synthesizing 2,3,3,3-tetrafluoropropene, showcasing an efficient method for the production of important fluorinated intermediates (W. Mao, Bo Wang, Yangbo Ma, Wei Zhang, Yongmei Du, Yuelong Qin, Jianping Kang, & Jian Lu, 2014).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3/c1-2(4)3(5,6)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVIDSRWPUGFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558534 | |
| Record name | 2-Chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1-trifluoropropane | |
CAS RN |
421-47-6 | |
| Record name | 2-Chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate](/img/structure/B3352028.png)
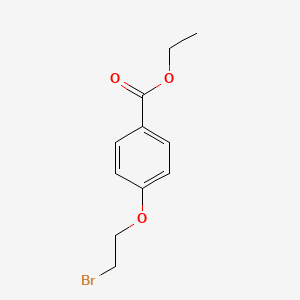
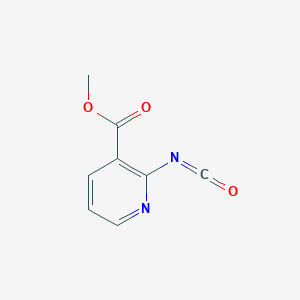

![3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline](/img/structure/B3352056.png)
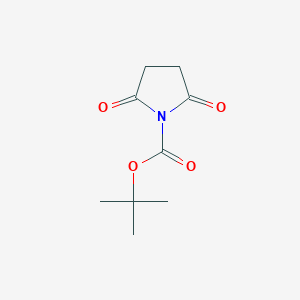
![N-[(3-methoxyphenyl)methyl]cyclooctanamine](/img/structure/B3352067.png)

